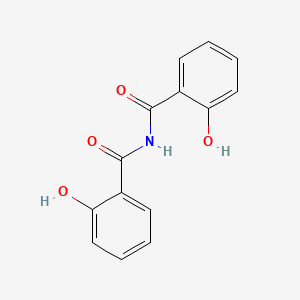

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Deferasirox

Mechanism of Action

Mode of Action

It is known that the compound possesses a central amide bond (c-o-n) linking two aromatic rings with hydroxyl (oh) substituents. This structure suggests potential for hydrogen bonding within the molecule and with other molecules, which can influence its physical and chemical properties.

Biological Activity

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide , also known by its chemical formula C14H11NO4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens. Studies indicate that this compound can inhibit the growth of several protozoan parasites, including Plasmodium falciparum, Trypanosoma gondii, and Leishmania donovani.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes vital for the survival of these parasites, potentially by binding to their active sites, thus preventing substrate interaction and subsequent catalysis .

- Targeting Hemozoin Detoxification Protein : In the case of P. falciparum, it is suggested that the compound may target the Hemozoin Detoxification Protein (HDP), crucial for the parasite's detoxification processes .

Table 1: Efficacy of this compound Against Protozoan Parasites

The IC50 values indicate the concentration required to inhibit 50% of parasite growth, demonstrating the compound's potential as an antiprotozoal agent.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of N-benzoyl-2-hydroxybenzamides has revealed that modifications to the benzamide structure can significantly influence biological activity. For example:

- Substituent Variations : The introduction of different substituents on the aromatic rings can enhance or diminish activity against specific parasites. For instance, compounds with para-substituents demonstrated varying degrees of potency against P. falciparum and other protozoa .

- Metabolic Stability : Studies have shown that certain derivatives exhibit improved metabolic stability compared to others, which is crucial for their potential therapeutic applications .

Table 2: Structure-Activity Relationships of Modified Compounds

| Compound | Modifications | Activity Level |

|---|---|---|

| 1a | 4-Ethyl substituent | Moderate |

| 1r | Enhanced metabolic stability | Superior |

| 1d | Anti-leishmanial activity | Excellent |

Case Study 1: Antimalarial Activity

A study evaluated various N-benzoyl-2-hydroxybenzamides against chloroquine-resistant strains of P. falciparum. The findings indicated that certain compounds exhibited significant antimalarial properties, with IC50 values lower than those of traditional treatments .

Case Study 2: Antitrypanosomal Activity

Another investigation focused on the activity of these compounds against Trypanosoma brucei. The results highlighted that some derivatives were effective in inhibiting parasite growth, suggesting potential for development as therapeutic agents against African sleeping sickness .

Properties

IUPAC Name |

2-hydroxy-N-(2-hydroxybenzoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPYSJJNOYHIPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877409 |

Source

|

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1972-71-0 |

Source

|

| Record name | Disalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.